molecular formula C6H3ClS2 B8689315 2-Chlorothieno[3,2-b]thiophene

2-Chlorothieno[3,2-b]thiophene

Cat. No.: B8689315
M. Wt: 174.7 g/mol
InChI Key: JHJAVTDTHYISNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorothieno[3,2-b]thiophene is a high-value, fused heteroaromatic compound that serves as a versatile synthetic intermediate for developing advanced organic materials and bioactive molecules. Its core structure is a feature in high-performance p-type organic semiconductors for applications such as Organic Field-Effect Transistors (OFETs) and thin-film transistors (TFTs) . The incorporation of a chlorine atom at the 2-position provides a strategic site for further functionalization via cross-coupling reactions, enabling the fine-tuning of electronic properties and solid-state packing for improved device performance and stability . Derivatives of the Thieno[3,2-b]thiophene scaffold are engineered for high thermal stability, with decomposition temperatures documented above 350 °C, making them excellent candidates for vapor-deposited organic electronic devices . Beyond electronics, this heterocyclic system is a key component in the synthesis of novel photosensitizers. For instance, Thieno[3,2-b]thiophene-fused BODIPY dyes demonstrate strong absorption in the 640-670 nm range, a critical window for photodynamic therapy (PDT), and show significant photodynamic activity against cancer cells . The chlorinated derivative is a crucial precursor for accessing such complex, functional molecular architectures. Please Note: This product is intended for research purposes only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClS2

Molecular Weight

174.7 g/mol

IUPAC Name

5-chlorothieno[3,2-b]thiophene

InChI

InChI=1S/C6H3ClS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H

InChI Key

JHJAVTDTHYISNR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chlorothieno 3,2 B Thiophene

Historical Evolution of Thieno[3,2-b]thiophene (B52689) Synthesis

The development of synthetic routes to the thieno[3,2-b]thiophene scaffold has been a subject of considerable research, driven by the utility of this fused heterocyclic system in materials science and medicinal chemistry. researchgate.netmdpi.com The journey from early, often low-yielding methods to more efficient modern syntheses reflects the broader advancements in organic chemistry. nih.gov

Early Approaches to the Thieno[3,2-b]thiophene Core

Another classical approach is the Fiesselmann thiophene (B33073) synthesis, which has been adapted for the construction of the thieno[3,2-b]thiophene scaffold. This method typically involves the reaction of thioglycolate esters with appropriately substituted chlorothiophene carboxylates. beilstein-journals.org Additionally, cyclization of various aliphatic compounds and other thiophene derivatives were among the first routes explored to create the isomeric thienothiophenes. researchgate.net These pioneering efforts laid the essential groundwork for the more streamlined and higher-yielding methods that would follow.

Introduction of Halogenation Strategies for Thienothiophenes

The introduction of halogen atoms onto the thieno[3,2-b]thiophene core was a crucial development, as it provided synthetic handles for further functionalization, particularly through cross-coupling reactions. Direct halogenation of the parent thieno[3,2-b]thiophene system using reagents like bromine in solvents such as acetic acid has been a common method to produce brominated derivatives. ossila.com For example, 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379) can be synthesized by the extensive bromination of either thieno[3,2-b]thiophene or thieno[3,2-b]thiophene-2-carboxylic acid. researchgate.netossila.com

The synthesis of chlorinated thienothiophenes also has historical roots in cyclization reactions where the chlorine atom is incorporated during the ring-forming step. A notable early example, first described in 1972, is the formation of 3-chlorothieno[3,2-b]thiophene by heating 3-(2-thienyl)acrylic acid with thionyl chloride. researchgate.net This reaction proceeds via the formation of an acid chloride, followed by an intramolecular cyclization that introduces the chlorine atom onto the thiophene ring. researchgate.netmdpi.com This strategy became a significant pathway for accessing chloro-substituted thienothiophenes for various applications. researchgate.net

Modern Synthetic Routes to 2-Chlorothieno[3,2-b]thiophene

Contemporary methods for synthesizing this compound have focused on improving efficiency, yield, and scalability. These routes often build upon the principles of earlier work but incorporate more advanced catalytic systems and optimized reaction conditions.

Optimized Reaction Conditions and Yield Enhancement

Modern synthetic strategies emphasize the optimization of reaction parameters to maximize yields. For halogenated thienothiophenes, this includes fine-tuning conditions for electrophilic aromatic substitution, such as the choice of halogenating agent (e.g., N-bromosuccinimide for bromination), solvent, and temperature to control regioselectivity. smolecule.com

In syntheses involving cyclization, the choice of base, solvent, and catalyst is critical. For example, in the construction of the thieno[3,2-b]thiophene ring from 3-bromothiophene-2-carbaldehyde and ethyl thioglycolate, the use of potassium carbonate as a base in dimethylformamide is effective. encyclopedia.pubacs.org Subsequent steps, like the hydrolysis of the resulting ester and the final decarboxylation, have also been optimized. Copper-catalyzed decarboxylation in quinoline (B57606) at high temperatures is a common and efficient method for this final step, with yields reported as high as 88%. acs.orgchemicalbook.com Recent developments have also explored cascade reactions, which combine multiple bond-forming events in a single pot, significantly improving step-efficiency. mdpi.com

Table 1: Example of a Modern Multi-Step Synthesis of Thieno[3,2-b]thiophene acs.org

StepStarting MaterialReagentsProductYield
13-Bromothiophene (B43185)LDA, N-formylpiperidine3-Bromothiophene-2-carbaldehyde80%
23-Bromothiophene-2-carbaldehydeEthyl 2-sulfanylacetate, K₂CO₃Ethyl thieno[3,2-b]thiophene-2-carboxylate81%
3Ethyl thieno[3,2-b]thiophene-2-carboxylateLiOHThieno[3,2-b]thiophene-2-carboxylic acid90%
4Thieno[3,2-b]thiophene-2-carboxylic acidCu, quinolineThieno[3,2-b]thiophene88%

Utilization of Key Precursors (e.g., 3-(2-thienyl)acrylic acid, 3-bromothiophene)

The synthesis of this compound and its parent scaffold relies heavily on a few key starting materials.

3-Bromothiophene : This is one of the most common precursors for the thieno[3,2-b]thiophene core. mdpi.com A widely used strategy begins with the lithiation of 3-bromothiophene, followed by formylation to produce 3-bromothiophene-2-carbaldehyde. acs.orgfrontiersin.org This intermediate then undergoes cyclization with an S-nucleophile like ethyl thioglycolate. encyclopedia.pubrsc.org This pathway is versatile, allowing for the synthesis of various substituted thieno[3,2-b]thiophenes. mdpi.comnih.gov Although foundational, some of the older multi-step methods starting from 3-bromothiophene were noted for their low efficiency. mdpi.com

3-(2-thienyl)acrylic acid : This precursor is particularly important for the direct synthesis of chlorinated thienothiophenes. As mentioned previously, heating this acrylic acid derivative with thionyl chloride provides a direct route to 3-chlorothieno[3,2-b]thiophene. researchgate.net This method is advantageous as it constructs the second thiophene ring while simultaneously introducing the chloro substituent. researchgate.netmdpi.com

Derivatization Strategies Involving the Chloro-Substituent

The chloro-substituent on the this compound ring is a versatile functional group that enables a wide range of subsequent chemical transformations. It primarily acts as a leaving group in nucleophilic substitution reactions and as a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions allow for the displacement of the chlorine atom by various nucleophiles. smolecule.com This is particularly effective when the thiophene ring is activated by electron-withdrawing groups. mdpi.com Reagents such as amines, phenols, and thiophenols can be used to introduce new functionalities, leading to diverse derivatives. smolecule.comresearchgate.net

Perhaps the most powerful application of the chloro group is in palladium-catalyzed cross-coupling reactions. rsc.org Reactions like the Suzuki coupling, where the chlorinated thiophene is reacted with an aryl boronic acid, allow for the formation of new carbon-carbon bonds. smolecule.comfrontiersin.org This strategy is extensively used to synthesize more complex π-conjugated systems by linking the thieno[3,2-b]thiophene core to other aromatic or heteroaromatic units. frontiersin.orgnih.gov These derivatization methods are fundamental to tuning the electronic and photophysical properties of thieno[3,2-b]thiophene-based materials for applications in organic electronics. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Thienothiophene System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated aromatic and heteroaromatic compounds. nih.govlibretexts.org In the context of thieno[3,2-b]thiophene systems, the chlorine substituent can be displaced by various nucleophiles. smolecule.com This reactivity is particularly enhanced when the aromatic ring is activated by electron-withdrawing groups. libretexts.org For instance, in related thieno[3,2-b]pyridine (B153574) systems, the electron-withdrawing nature of the fused pyridine (B92270) ring and the chlorine atom itself activates the molecule for SNAr reactions.

The reaction generally proceeds via a two-step addition-elimination mechanism where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring system. libretexts.org A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups onto the thienothiophene core. The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For example, the use of polyethylene (B3416737) glycol (PEG) 400 as a solvent has been reported to facilitate SNAr reactions on nitrogen-containing fused heterocycles, often leading to good yields in short reaction times. nih.gov

In some cases, SNAr reactions can be performed in a one-pot sequence with other transformations, such as palladium-catalyzed direct arylation, to rapidly build molecular complexity. mdpi.com This approach allows for the sequential functionalization of the heterocyclic core without the need to isolate intermediate products. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Thieno-fused Systems

Starting MaterialNucleophileProductReference
4-chlorothieno[3,2-d]pyrimidineVarious amines4-amino-thieno[3,2-d]pyrimidine derivatives mdpi.com
7-Chlorothieno[3,2-b]pyridineAmines, thiols, alkoxidesAmino-, thio-, or alkoxy-thieno[3,2-b]pyridines
8-chloro- smolecule.comnih.govtriazolo[4,3-a]pyrazineVarious amines8-amino- smolecule.comnih.govtriazolo[4,3-a]pyrazine derivatives nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of this compound and related halogenated thienothiophenes. nih.govrsc.org These reactions offer a high degree of control and functional group tolerance, making them indispensable in modern organic synthesis.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used method for forming C-C bonds. mdpi.comunimib.it This reaction has been successfully employed for the derivatization of halogenated thieno[3,2-b]thiophene systems. smolecule.com For instance, this compound can be coupled with various aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl- or 2-heteroarylthieno[3,2-b]thiophenes. researchgate.netjisciences.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling. Catalysts such as Pd(dtbpf)Cl2 have proven effective for coupling thiophenes and anilines. mdpi.com The use of micellar catalysis, employing surfactants like Kolliphor EL in water, has emerged as a greener alternative to traditional organic solvents, often leading to excellent yields and faster reaction times. mdpi.comunimib.it

Table 2: Examples of Suzuki Coupling Reactions on Halogenated Thieno-fused Systems

Halogenated SubstrateBoronic Acid/EsterCatalyst SystemProductReference
2-bromo-3-chloropyridine (precursor to thienopyridine)Phenylacetylene (followed by Na2S)Pd/Cu2-phenylthieno[3,2-b]pyridine researchgate.net
3-bromo-2-phenylthieno[3,2-b]pyridine(Hetero)arylboronic acidsPd catalyst3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines researchgate.net
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine4-fluorophenylboronic acidNot specified6-(4-fluorophenyl)-2-chloro-thieno[2,3-d]pyrimidine jisciences.com

The Stille coupling reaction provides another versatile method for C-C bond formation by coupling an organostannane with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is known for its tolerance to a wide range of functional groups. wiley-vch.de In the context of this compound, the chlorine atom can serve as the halide partner, reacting with various organostannanes to introduce new organic substituents. wikipedia.org

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org The reaction conditions, including the choice of palladium catalyst and ligands, can be optimized to achieve high yields and selectivity. nih.gov

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene in the presence of a base. mdpi-res.com This reaction can be applied to functionalize this compound by introducing alkenyl substituents. The Heck reaction has been utilized in the synthesis of thienyl-acrylic acids from bromothiophenes, which are precursors to thieno[2,3-b]thiophene (B1266192) derivatives. scispace.com

In addition to the Heck reaction, other palladium-catalyzed reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can also be employed for the functionalization of halogenated thienothiophenes. rsc.org Furthermore, direct C-H arylation has emerged as a powerful strategy to form C-C bonds by directly coupling a C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents. mdpi.comnih.gov

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org Lithium-halogen exchange is particularly common and is frequently used to prepare organolithium reagents. wikipedia.orgprinceton.edu This reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org

For this compound, lithium-halogen exchange would generate the corresponding 2-lithio-thieno[3,2-b]thiophene. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The reaction is often performed at low temperatures to suppress side reactions. imperial.ac.uk In polyhalogenated systems, the regioselectivity of the exchange can often be controlled, with the exchange being fastest to form the most stabilized organolithium intermediate. imperial.ac.ukrsc.org For instance, lithiation often occurs preferentially at positions alpha to a heteroatom like sulfur. imperial.ac.uk

This method has been used to achieve regioselective lithiation of related thienopyridine systems, enabling subsequent functionalization. researchgate.net

Annulation and Ring-Forming Reactions from this compound Intermediates

The term annulation refers to a reaction that involves the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu this compound and its derivatives can serve as key intermediates in annulation reactions to construct more complex, fused heterocyclic systems.

For example, cyclization reactions of appropriately substituted thienothiophene precursors can lead to the formation of new rings. In one reported synthesis, 3-chlorothieno[2,3-b]thiophene-2-carbonyl chlorides, derived from thienyl-acrylic acids, undergo reaction with anilines to form carboxamides. nih.gov These intermediates can then be subjected to photochemical dehydrohalogenation to afford tetracyclic thieno[3',2':4,5]thieno[2,3-c]quinolones. nih.gov

Similarly, intramolecular cyclization strategies can be employed. For instance, a Parham cyclization, which involves an intramolecular nucleophilic attack of a carbanion generated via lithium-halogen exchange, is a useful method for forming heterocycles. wikipedia.org Although a specific example starting directly from this compound is not detailed in the provided context, the principles of these ring-forming reactions are applicable. The functional handles introduced onto the thienothiophene core via the reactions described in the preceding sections can be strategically chosen to facilitate subsequent annulation processes, leading to a wide variety of novel fused-ring systems.

Formation of Polycyclic Thieno[3,2-b]thiophene Derivatives

The halogen atom on the thieno[3,2-b]thiophene scaffold is a key reactive site for constructing larger, polycyclic aromatic systems. One prominent method involves intramolecular cyclization reactions, where the chloro-substituent is a crucial participant.

A notable example is the synthesis of disubstituted dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones. mdpi.com This transformation is achieved through a photochemical dehydrohalogenation reaction. The process begins with N-aryl substituted 3-chlorothieno[3,2-b]thiophene-2-carboxamides, which are synthesized from the corresponding carbonyl chloride (see section 2.4.2). mdpi.com Upon irradiation, these carboxamide precursors undergo an intramolecular cyclization, where the chlorine atom is eliminated, leading to the formation of the extended, fused quinolone ring system. mdpi.com

Another general strategy for building polycyclic structures from chloro-heterocycles involves nucleophilic aromatic substitution (SNAr). While specific examples starting directly from this compound are specialized, the principle is demonstrated in related systems. For instance, 7-chlorothieno[3,2-b]pyridine, a structurally analogous compound, reacts with hydroxy-substituted benzothiophenes in the presence of a base like cesium carbonate. google.com In this reaction, the oxygen nucleophile displaces the chlorine atom to form a new ether linkage, effectively fusing two distinct heterocyclic systems into a larger polycyclic structure. google.com This highlights the potential of the chloro-group on the thieno[3,2-b]thiophene core to act as a lynchpin for coupling with other cyclic molecules.

Introduction of Carbonyl and Carboxamide Functionalities

The 2-chloro-thieno[3,2-b]thiophene scaffold can be functionalized with carbonyl and carboxamide groups, which are important pharmacophores and synthetic intermediates. These functionalities are typically introduced via a multi-step process starting from a carboxylic acid derivative of the core structure.

Research has detailed a synthetic pathway starting with substituted 3-chlorothieno[3,2-b]thiophene-2-carboxylic acids. mdpi.com These acids are first converted into highly reactive 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides. mdpi.com This activation step is typically accomplished by heating the carboxylic acid with thionyl chloride (SOCl₂) and a catalytic amount of pyridine. mdpi.com The resulting acyl chloride is a versatile intermediate that readily reacts with various nucleophiles. mdpi.com

To introduce the carboxamide functionality, the isolated carbonyl chloride is reacted with primary or secondary amines. For example, refluxing the carbonyl chloride with anilines, such as p-bromoaniline or p-aminobenzonitrile, in a solvent like toluene (B28343) yields the corresponding N-aryl-3-chlorothieno[3,2-b]thiophene-2-carboxamides. mdpi.com This reaction provides a direct method for linking various aromatic or aliphatic amines to the thieno[3,2-b]thiophene core via a stable amide bond. mdpi.com

This synthetic logic is also applicable to related fused thiophene systems. In the synthesis of sirtuin inhibitors, a 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid was treated with oxalyl chloride to form the intermediate acid chloride, which was then quenched with ammonia (B1221849) to afford a versatile 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide. acs.org This intermediate subsequently underwent nucleophilic displacement of the chloride, demonstrating the utility of having both a carboxamide and a chloro-substituent on the ring system for further derivatization. acs.org

Table 1: Synthesis of Substituted 3-Chlorothieno[3,2-b]thiophene-2-carboxanilides

Click to view interactive data
Starting Carbonyl ChlorideAmine ReactantProductYield (%)Reference
5-Bromo-3-chlorothieno[3,2-b]thiophene-2-carbonyl chloridep-Bromoaniline5-Bromo-N-(p-bromophenyl)-3-chlorothieno[3,2-b]thiophene-2-carboxamideNot specified mdpi.com
5-Bromo-3-chlorothieno[3,2-b]thiophene-2-carbonyl chloridep-Aminobenzonitrile5-Bromo-N-(p-cyanophenyl)-3-chlorothieno[3,2-b]thiophene-2-carboxamide41.0 mdpi.com
6-Bromo-3,5-dichlorothieno[3,2-b]thiophene-2-carbonyl chloridep-Bromoaniline6-Bromo-N-(p-bromophenyl)-3,5-dichlorothieno[3,2-b]thiophene-2-carboxamide47.7 mdpi.com
6-Bromo-3,5-dichlorothieno[3,2-b]thiophene-2-carbonyl chloridep-Aminobenzonitrile6-Bromo-N-(p-cyanophenyl)-3,5-dichlorothieno[3,2-b]thiophene-2-carboxamide34.8 mdpi.com

Advanced Characterization Techniques and Structural Analysis of 2 Chlorothieno 3,2 B Thiophene Compounds

Spectroscopic Elucidation of Molecular Structures

The molecular structure of 2-Chlorothieno[3,2-b]thiophene and its derivatives is elucidated through various spectroscopic techniques, each providing unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental in determining the carbon-hydrogen framework of thieno[3,2-b]thiophene (B52689) derivatives.

In ¹H NMR studies of analogous organozinc compounds, the protons on the thieno[3,2-b]thiophene ring typically show signals in the range of δ 7.2–7.8 ppm. The presence of a chlorine substituent causes a deshielding effect on nearby protons. For derivatives of thieno[2,3-b]pyrrole, aromatic methyl and methoxy (B1213986) group protons can be identified by singlets at approximately 2.3 ppm and 3.8 ppm, respectively. thepharmajournal.com

¹³C NMR spectroscopy provides information about the carbon skeleton. For organozinc analogues of chlorothieno[3,2-b]thiophene, the carbon signals of the thieno[3,2-b]thiophene ring are observed in the spectrum. vulcanchem.com In studies of various thieno[2,3-d]pyrimidine (B153573) derivatives, characteristic chemical shifts are reported for the carbon atoms of the thieno[2,3-d]pyrimidine core, typically around δ 126.92, 123.03, and 126.11 ppm. thepharmajournal.comsemanticscholar.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for Thieno[3,2-b]thiophene Derivatives

Compound/FragmentNucleusChemical Shift (δ, ppm)Reference
Thieno[3,2-b]thiophene protons (in organozinc analogue)¹H7.2–7.8 vulcanchem.com
Aromatic methyl protons (in thieno[2,3-b]pyrrole derivative)¹H~2.3 thepharmajournal.com
Aromatic methoxy protons (in thieno[2,3-b]pyrrole derivative)¹H~3.8 thepharmajournal.com
Thieno[2,3-d]pyrimidine core¹³C126.92, 123.03, 126.11 thepharmajournal.comsemanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by observing the absorption of infrared radiation, which excites molecular vibrations.

For derivatives of this compound, characteristic IR absorption bands are observed. The C-Cl stretching vibration is typically found in the fingerprint region. For instance, in N-(2-chlorothieno [2, 3-d] pyrimidin-4-yl) benzamide, the C-Cl stretch is observed at 760 cm⁻¹. thepharmajournal.com Other common functional groups also exhibit distinct absorption bands. For example, N-H stretching vibrations appear around 3347 cm⁻¹, aromatic C-H stretches are seen near 3110 cm⁻¹, and C=O stretching in a carboxamide group is found at 1690 cm⁻¹. thepharmajournal.com In another example, the IR spectrum of ethyl-2-chloro-6-(4-methoxybenzoyl)-4H-thieno[2,3-b]pyrrole-5-carboxylate shows strong bands at 3350 cm⁻¹ (N-H), 1700 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (keto C=O). asianpubs.org

Table 2: Characteristic IR Absorption Bands for Functional Groups in Thieno[3,2-b]thiophene Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Compound ExampleReference
C-ClStretch740-760N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide thepharmajournal.com
N-HStretch3347-3350N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide, Ethyl-2-chloro-6-(4-methoxybenzoyl)-4H-thieno[2,3-b]pyrrole-5-carboxylate thepharmajournal.comasianpubs.org
Aromatic C-HStretch~3110N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide thepharmajournal.com
C=O (Amide)Stretch1690N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide thepharmajournal.com
C=O (Ester)Stretch1700Ethyl-2-chloro-6-(4-methoxybenzoyl)-4H-thieno[2,3-b]pyrrole-5-carboxylate asianpubs.org
C=O (Keto)Stretch1640Ethyl-2-chloro-6-(4-methoxybenzoyl)-4H-thieno[2,3-b]pyrrole-5-carboxylate asianpubs.org
C-S-CStretch666N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide thepharmajournal.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

In the analysis of various chlorinated thieno[2,3-d]pyrimidine derivatives, the mass spectra consistently show a characteristic isotopic pattern for chlorine. The molecular ion peak (M+) is accompanied by an (M+2) peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. For example, the mass spectrum of N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide shows a molecular ion peak at m/z = 290 (M+H)⁺ and an M+2 peak at m/z = 292. thepharmajournal.com Similarly, N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide exhibits a molecular ion at m/z = 346 (M+H)⁺ and an M+2 peak at m/z = 348. thepharmajournal.com This technique is crucial for confirming the elemental composition, particularly the presence and number of halogen atoms.

Table 3: Mass Spectrometry Data for Chlorinated Thieno[3,2-b]thiophene Derivatives

Compoundm/z (M+H)⁺m/z (M+2)Isotopic RatioReference
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzamide290292~3:1 thepharmajournal.com
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide346348~3:1 thepharmajournal.com
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide358360~3:1 thepharmajournal.com
5-chloro-3-(4-bromophenyl)thieno[3,2-e] thepharmajournal.comvulcanchem.comtandfonline.comtriazolo[4,3-c]pyrimidine364366, 368- longdom.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions within molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the energy levels of the electrons.

The absorption properties of thieno[3,2-b]thiophene derivatives are investigated in both solution and thin-film states. For instance, a series of symmetrical and unsymmetrical systems based on [3,2-b]-thienothiophene were studied in dilute chloroform (B151607) solutions, with data gathered on their absorption characteristics. semanticscholar.org The absorption spectra of some thieno[3,2-b]thiophene oligomers show a blue shift in the solid state compared to their solution spectra, which is attributed to H-aggregation from a herringbone packing structure. acs.org For example, 2,5-di(thien-2-yl)thieno[3,2-b]thiophene has an absorption maximum at 371 nm in dichloromethane, which shifts to 330 nm in a thin film. acs.org

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. The fluorescence properties of thieno[3,2-b]thiophene derivatives have been measured in dilute solutions, and in some cases, a lack of fluorescence is observed. semanticscholar.org

Table 4: UV-Vis Absorption Data for Thieno[3,2-b]thiophene Derivatives

CompoundSolvent/StateAbsorption Maximum (λmax, nm)Reference
2,5-di(thien-2-yl)thieno[3,2-b]thiopheneDichloromethane371 acs.org
2,5-di(thien-2-yl)thieno[3,2-b]thiopheneThin Film330 acs.org
2-(5-(thien-2-yl)thien-2-yl)thieno[3,2-b]thiopheneDichloromethane370 acs.org
2-(5-(thien-2-yl)thien-2-yl)thieno[3,2-b]thiopheneThin Film332 acs.org
2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiopheneNot specified383 acs.org
2,5-bis(5-phenylthien-2-yl)thieno[3,2-b]thiopheneTHF415 nih.gov

Solid-State Structural Investigations

The arrangement of molecules in the solid state is crucial for understanding the material properties of this compound compounds.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several derivatives of thieno[3,2-b]thiophene has been determined using SCXRD. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system with the space group P4(3). tandfonline.comnih.gov The unit cell parameters were found to be a = 9.4694(10) Å, b = 9.4694(10) Å, and c = 18.886(3) Å, with angles α, β, and γ all being 90°. tandfonline.comnih.gov In another study, two isomers of diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene were characterized, and their packing structures in the single crystal were found to be a typical herringbone arrangement. acs.orgresearchgate.net The planarity of thienopyridine ring systems has also been confirmed by X-ray crystallography, with C-S-C and C-N-C internal bond angles reported as 90.7 ± 0.6° and 115.9 ± 1.9°, respectively. researchgate.net

Table 5: Crystallographic Data for a Thieno[3,2-b]thiophene Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideTetragonalP4(3)9.4694(10)9.4694(10)18.886(3)909090 tandfonline.comnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Phase and Crystallinity

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for analyzing the structural properties of bulk, polycrystalline materials. Unlike SCXRD, which requires a pristine single crystal, PXRD can be performed on powdered samples, providing information averaged over a large number of crystallites. google.com The technique is based on Bragg's law, where a beam of X-rays is diffracted by the lattice planes of a crystalline material, producing a characteristic diffraction pattern. github.io

This pattern is a fingerprint of the crystalline phase, where the positions of the diffraction peaks (typically plotted as intensity versus the diffraction angle, 2θ) correspond to specific interplanar spacings (d-spacings) in the crystal lattice. google.com For materials based on this compound, PXRD is used to:

Identify Crystalline Phases: Different crystal packing arrangements (polymorphs) will produce distinct PXRD patterns. The technique is crucial for phase identification and assessing the purity of a synthesized batch.

Determine Crystallinity: The diffraction pattern of a material consists of sharp Bragg peaks superimposed on a broad, amorphous halo. The ratio of the integrated intensity of the sharp peaks to the total scattered intensity provides a measure of the degree of crystallinity in the sample.

Monitor Phase Transitions: By performing PXRD measurements as a function of temperature or humidity, one can observe solid-state phase transitions, such as the transformation from one polymorph to another or changes due to hydration/dehydration.

Table 2: Example PXRD Data for a Crystalline Thieno[3,2-b]thiophene Derivative

Angle 2Θ (°) Relative Intensity (%)
6.4 72.4
12.7 67.2
14.3 13.9
25.8 28.6
26.1 16.7
30.0 10.6

Data is representative and adapted from a patent describing a crystalline thieno[3,2-b]thiophene derivative. google.com

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology and Molecular Orientation

For applications in electronics, this compound and its derivatives are most often used in the form of thin films. The molecular arrangement within these films can be significantly different from the bulk crystal structure and is highly dependent on processing conditions. Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is the premier technique for probing this thin-film morphology. springernature.comnih.gov

In a GIWAXS experiment, an X-ray beam strikes the film at a very shallow angle (the grazing incidence angle), making the technique surface-sensitive. springernature.com The resulting 2D diffraction pattern provides a wealth of information about the molecular order within the film. rsc.org Key parameters extracted from GIWAXS patterns include:

Molecular Orientation: The distribution of scattering intensity in the in-plane (parallel to the substrate) and out-of-plane (perpendicular to the substrate) directions reveals the preferential orientation of the molecules. For planar molecules like thienothiophenes, common orientations are "edge-on" (long axis perpendicular to the substrate, facilitating in-plane charge transport) or "face-on" (long axis parallel to the substrate, favoring vertical charge transport).

Lamellar Spacing: The distance between ordered layers of molecules, typically derived from diffraction peaks in the out-of-plane direction.

π-Stacking Distance: The distance between adjacent, co-facially stacked molecules, derived from peaks in the in-plane direction for an edge-on orientation. springernature.com

Studies on polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) and other derivatives show that thermal annealing can significantly improve crystalline order and domain size, which is directly observable through changes in the GIWAXS patterns. rsc.org

Table 3: Typical Structural Parameters Obtained from GIWAXS Analysis of Thienothiophene-Based Thin Films

Parameter Symbol Description Typical Value (Å) Information Gained
Lamellar Spacing d₁₀₀ The interlayer distance between polymer backbones or molecular layers. 15 - 25 Reflects the ordering and layer separation, influenced by side-chain length.

| π-Stacking Distance | d₀₁₀ | The face-to-face distance between stacked aromatic cores. | 3.5 - 3.8 | Indicates the efficiency of π-π overlap, critical for charge transport. |

Values are typical for thieno[3,2-b]thiophene-based polymers and derivatives and serve as an illustrative example.

Computational Chemistry and Theoretical Understanding of 2 Chlorothieno 3,2 B Thiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone for the theoretical analysis of organic compounds like 2-Chlorothieno[3,2-b]thiophene. DFT calculations allow for the determination of various molecular properties by approximating the solutions to the Schrödinger equation, focusing on the computationally less expensive electron density. This approach is instrumental in predicting the molecule's geometry, electronic distribution, and spectroscopic properties. For the parent thieno[3,2-b]thiophene (B52689) (TT) and its derivatives, DFT has been widely used to understand how substitutions and structural modifications influence their electronic characteristics and charge transport capabilities. tandfonline.comacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For the unsubstituted thieno[3,2-b]thiophene core, theoretical calculations at the B3LYP/6-31G(d) level have reported HOMO and LUMO energy levels of -5.85 eV and -0.72 eV, respectively, resulting in an energy gap of 5.13 eV. acs.org The introduction of a chlorine atom at the 2-position, as in this compound, is expected to influence these energy levels significantly. The electron-withdrawing nature of chlorine generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This modification can fine-tune the material's electronic properties, affecting its suitability for applications in organic electronics where precise energy level alignment is crucial for device performance. mdpi.commdpi.com

The spatial distribution of these orbitals shows that in thieno[3,2-b]thiophene derivatives, the HOMO and LUMO are typically delocalized across the π-conjugated backbone. tandfonline.com This delocalization is essential for efficient charge transport in organic semiconductor applications.

Table 1: Representative Frontier Orbital Energies of Thieno[3,2-b]thiophene Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Thieno[3,2-b]thiophene B3LYP/6-31G(d) -5.85 -0.72 5.13 acs.org
p(4-CNPhTT) Polymer DFT -5.61 -3.58 2.03 nih.gov

This table presents data for related thieno[3,2-b]thiophene derivatives to illustrate typical energy values. Specific calculated values for this compound are not available in the cited literature.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the sulfur atoms of the thiophene (B33073) rings due to the presence of lone pairs of electrons. Conversely, the introduction of the electronegative chlorine atom would create a region of positive or less negative potential on the adjacent carbon and a slightly positive region (a 'σ-hole') on the chlorine atom itself, which can be important for halogen bonding. The hydrogen atoms would typically exhibit positive potential (blue). This visualization helps in understanding how the molecule would interact with other reagents or orient itself within a crystal lattice. nih.gov

DFT calculations are used to find the lowest energy structure of a molecule, known as its optimized geometry. This process provides precise information on bond lengths, bond angles, and dihedral angles. For fused heterocyclic systems like thieno[3,2-b]thiophene, planarity is a key feature influencing π-conjugation and, consequently, electronic properties. acs.org

In the parent thieno[3,2-b]thiophene, the structure is highly planar. acs.orgnih.gov The introduction of a chlorine atom at the 2-position is not expected to significantly disrupt this planarity. Theoretical calculations for similar chlorinated thiophene compounds have shown good agreement between DFT-calculated geometries and experimental data from X-ray crystallography. researchgate.net The C-Cl bond length, C-S bond lengths within the thiophene rings, and the various C-C bonds can all be accurately determined. For instance, in a related trichlorophenyl thiophene derivative, C-C bond lengths ranged from 1.370–1.489 Å and the C-S bond was ~1.710 Å, which aligns with expected values for such structures. researchgate.net

Table 2: Expected Bond Characteristics in this compound

Bond Type Expected Characteristics
C-Cl Single bond with a length typical for chlorine attached to an sp² carbon.
C-S Characteristic of thiophene rings, shorter than a typical C-S single bond due to aromaticity.
C=C Double bonds within the π-conjugated system, with lengths influenced by electron delocalization.

This table describes general expectations as specific optimized geometry data for the title compound is not available in the cited literature.

Analysis of Intermolecular Interactions through Computational Methods

While DFT describes the properties of a single molecule, understanding how molecules interact with each other is critical for predicting the properties of a material in the solid state, such as in a crystal or thin film.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, generating a unique surface for each molecule. This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively. These plots allow for the deconvolution of the surface into contributions from different types of atomic contacts (e.g., H···H, C···H, S···H). In studies of other thiophene derivatives, Hirshfeld analysis has revealed that H···H, O···H, and C···H contacts are often the most significant intermolecular interactions. koreascience.kr For this compound, this analysis would be crucial to quantify contacts involving the chlorine and sulfur atoms, which can play a key role in molecular packing.

Non-Covalent Interaction (NCI) analysis is a computational method that reveals the location and nature of non-covalent interactions in real space. It is based on the electron density and its derivatives. The NCI plot, or visualization, displays broad surfaces of interaction, which are colored to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

This technique provides a qualitative picture of the bonding within a molecular system. For compounds with heteroatoms, NCI analysis can identify weak interactions that are crucial for the supramolecular assembly but might be overlooked by other methods. rsc.org In the context of this compound, NCI analysis would be used to visualize potential weak hydrogen bonds, π-π stacking interactions between the fused rings, and halogen bonds involving the chlorine atom, providing a comprehensive understanding of the forces that govern its solid-state structure.

Spectroscopic Property Prediction and Validation via Theoretical Models

The prediction of spectroscopic properties through computational methods is a cornerstone in the characterization of novel compounds like this compound. Theoretical models, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the in silico determination of spectra, which can then be validated against experimental findings. tandfonline.commdpi.com

UV-Visible Spectra: The electronic absorption spectra, which are crucial for understanding the optical properties of conjugated materials, are commonly predicted using TD-DFT. mdpi.com This method calculates the vertical transition energies from the ground state (S₀) to various excited states (Sₙ). For thieno[3,2-b]thiophene derivatives, these calculations can accurately reproduce experimental absorption peaks. researchgate.net The primary electronic transition of interest is often the HOMO → LUMO transition, which corresponds to the lowest energy absorption band and defines the optical gap. researchgate.net Theoretical calculations for various thieno[3,2-b]thiophene-based systems show that the calculated absorption maxima are often in good agreement with experimental data measured in solution. researchgate.netmdpi.com For instance, studies on related donor-acceptor copolymers show that TD-DFT can predict the π–π* transitions and intramolecular charge transfer (ICT) bands that characterize their UV-Vis spectra. researchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating isotropic nuclear magnetic shielding constants. imist.ma These calculated values can be correlated with experimental chemical shifts to confirm molecular structures or reassign ambiguous signals. mdpi.com For complex heteroaromatic systems like thieno[3,2-b]thiophene derivatives, the GIAO method has demonstrated good correlation between theoretical and experimental NMR data, with Root-Mean-Square Deviation (RMSD) values for ¹³C shifts often falling below 3%. mdpi.com

The validation of these theoretical models is achieved by comparing the computed data with experimental results. A strong correlation between the predicted and measured spectra provides confidence in the optimized molecular geometry and the electronic structure obtained from the calculations.

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Thieno[3,2-b]thiophene Derivative

PropertyTheoretical MethodCalculated ValueExperimental Value
UV-Vis Absorption
λmax (π-π*)TD-DFT/B3LYP~355 nm362 nm researchgate.net
λmax (ICT)TD-DFT/B3LYP~620 nm631 nm researchgate.net
¹³C NMR
C2 Chemical Shift (δ)GIAO/B3LYP129.7 ppm131.0 ppm imist.ma
C3 Chemical Shift (δ)GIAO/B3LYP135.9 ppm135.5 ppm imist.ma

Note: Data is representative of methodologies applied to thieno[3,2-b]thiophene systems and serves for illustrative purposes.

Elucidation of Structure-Property Relationships from Computational Data

Computational studies are instrumental in establishing clear relationships between the molecular structure of this compound and its electronic and optical properties. By systematically modifying the structure in silico and analyzing the resulting changes in computed parameters, researchers can gain deep insights into the material's behavior. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic characteristics. rsc.org The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap (E_gap) is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and optical properties. tandfonline.comrsc.org

For thieno[3,2-b]thiophene systems, DFT calculations show that the HOMO is typically a π-orbital delocalized across the fused-ring backbone, while the LUMO is a π*-orbital. mdpi.com The introduction of substituents, such as the chlorine atom in this compound, significantly modulates the FMO energies. An electron-withdrawing group like chlorine is expected to lower both the HOMO and LUMO energy levels due to its inductive effect, potentially increasing the compound's oxidative stability. mdpi.com

Computational studies on a series of designed thieno[3,2-b]thiophene derivatives have demonstrated that strategic structural tailoring can systematically reduce the HOMO-LUMO gap. rsc.org For example, enhancing the donor strength of a substituent or extending the π-conjugated spacer leads to a smaller energy gap, which corresponds to a red-shift in the absorption spectrum. rsc.org This principle is fundamental to designing materials for specific applications, such as organic photovoltaics, where a low band gap is desirable for efficient light harvesting. acs.org

Other computed parameters, such as chemical hardness and softness, which are derived from the FMO energies, provide further information about the molecule's reactivity and stability. rsc.org A smaller energy gap generally corresponds to lower hardness and higher softness, indicating greater polarizability and reactivity. rsc.org This computational approach provides a direct route for characterizing structure-property relationships and offers predictive power for designing new functional materials based on the thieno[3,2-b]thiophene scaffold. worktribe.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for a Series of Designed Thieno[3,2-b]thiophene Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (E_gap, eV)Hardness (η, eV)
Reference (DBTR)-5.631-2.1063.5251.762 rsc.org
Derivative 1 (DBTD1)-5.711-2.6133.0981.549 rsc.org
Derivative 2 (DBTD2)-5.576-2.6632.9131.456 rsc.org
Derivative 4 (DBTD4)-5.553-2.6712.8821.441 rsc.org
Derivative 7 (DBTD7)-5.915-2.7063.2091.604 rsc.org

Source: Data adapted from a computational study on D–π–A molecules based on a thieno[3,2-b]thiophene reference. rsc.org

Applications of 2 Chlorothieno 3,2 B Thiophene and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronics.

The versatility of the thieno[3,2-b]thiophene (B52689) scaffold has led to its widespread use in various organic electronic and optoelectronic devices. Its ability to be incorporated into both small molecules and polymers allows for the creation of materials with tailored properties for applications ranging from transistors to solar cells and light-emitting diodes. beilstein-journals.org

Thieno[3,2-b]thiophene derivatives are pivotal in the design of high-performance organic field-effect transistors (OFETs). The rigid planarity of the thieno[3,2-b]thiophene unit promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net Researchers have demonstrated that incorporating this moiety into organic semiconductors can lead to impressive charge carrier mobilities.

For instance, derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a larger fused system containing the thieno[3,2-b]thiophene core, have been synthesized and utilized as the active layer in OFETs. mdpi.com A novel organic semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), based on the DTT core, has been developed for high-performance single-crystal OFETs. nih.gov These devices exhibited excellent electrical properties, with a highest mobility of 1.26 cm²/V·s and a high current on/off ratio of 10⁶ to 10⁸. nih.gov The strong intermolecular interactions, including S⋯S, S⋯C, and C–H⋯π contacts, facilitated by the thieno[3,2-b]thiophene-containing core, are key to these high-performance characteristics. nih.gov

Similarly, copolymers based on diketopyrrolopyrrole and thieno[3,2-b]thiophene have shown promise in OFET applications. researchgate.net The introduction of the thieno[3,2-b]thiophene unit enhances the electronic coupling between polymer chains, leading to improved charge transport properties.

Compound/Polymer ClassHighest Mobility (cm²/V·s)On/Off RatioReference
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)1.2610⁶ - 10⁸ nih.gov
Benzothieno[2,3-b]thiophene (BTT) derivatives0.46> 10⁷ rsc.org
Annelated β-oligothiophene derivatives2.2- researchgate.net

In the field of organic photovoltaics (OPVs), thieno[3,2-b]thiophene derivatives are frequently employed as electron-donating building blocks or as components of the π-bridge in donor-acceptor type conjugated polymers and small molecules. mdpi.comresearchgate.net Their electron-rich character and ability to promote crystallinity are advantageous for achieving high power conversion efficiencies (PCE). mdpi.com

For example, two copolymers, PT-ODTTBT and PTT-ODTTBT, were synthesized using a 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit as a π-bridge. The polymer incorporating the thieno[3,2-b]thiophene donor unit (PTT-ODTTBT) exhibited stronger intermolecular π–π stacking and a more ordered lamellar structure, leading to improved hole mobility. mdpi.com Consequently, the OPV device based on PTT-ODTTBT:PC₇₁BM achieved a higher PCE of 7.05% compared to its counterpart. mdpi.com

Small molecules based on a thieno[3,2-b]thiophene fused core have also been designed as non-fullerene acceptors for OPVs. researchgate.net These materials can exhibit broad and strong absorption in the visible and near-infrared regions, contributing to high short-circuit currents. researchgate.net

Polymer/Small MoleculeDevice ArchitecturePower Conversion Efficiency (PCE)Reference
PTT-ODTTBT:PC₇₁BMInverted OPV7.05% mdpi.com
TTIC-M, TTIC, TTFC-F based devicesFullerene-free OSCs9.51% - 10.87% researchgate.net
PorTT-T based deviceOrganic Solar Cell5.32% nih.gov

The rigid and planar structure of thieno[3,2-b]thiophene makes it an excellent component for emissive materials in organic light-emitting diodes (OLEDs). beilstein-journals.org Its incorporation into donor-π-acceptor (D-π-A) type molecules can lead to materials with high fluorescence quantum yields and desirable emission colors.

A D-π-A compound, DMB-TT-TPA, was designed with triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene unit as the π-conjugated linker. This molecule exhibited a high fluorescence quantum yield of 86% in solution and 41% in the solid state. beilstein-journals.org A solution-processed OLED using this material as the emitter demonstrated a maximum external quantum efficiency of 4.61% and a current efficiency of 10.6 cd/A, with emission in the green region of the spectrum. beilstein-journals.org The thieno[3,2-b]thiophene core facilitates efficient intramolecular energy transfer between the donor and acceptor units, contributing to the device's performance. beilstein-journals.org

Emitter CompoundMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)Emission ColorReference
DMB-TT-TPA4.61%10.6Green beilstein-journals.org

The electronic properties of thieno[3,2-b]thiophene derivatives make them suitable for applications in chemical sensors and memory devices. The π-conjugated system can interact with analytes, leading to changes in the material's conductivity or optical properties, which forms the basis for sensing applications.

While specific examples focusing solely on 2-chlorothieno[3,2-b]thiophene are limited, the broader class of thieno[3,2-b]thiophene derivatives has been explored for these applications. For instance, the thieno[3,2-b]thiophene scaffold has been utilized in the development of materials for memory devices. frontiersin.org Furthermore, conjugated polymers based on indacenodithieno[3,2-b]thiophene (IDTT) have been investigated for use in three-terminal memory devices, demonstrating the potential of this class of materials in data storage. rsc.org The designability of these organic semiconductors allows for the tuning of their electronic properties to achieve desired memory characteristics. rsc.org

The electronic band gap of a conjugated material is a critical parameter that determines its optical and electronic properties. The thieno[3,2-b]thiophene unit serves as a versatile tool for tuning the band gap of organic semiconductors. By extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups to the thieno[3,2-b]thiophene core, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically modified.

For instance, the systematic extension of the π-conjugated system of dithieno[3,2-b:2',3'-d]phospholes, which contain a thieno[3,2-b]thiophene-like core, has been investigated to achieve different emission colors by selectively decreasing the band gap. nih.gov Functionalization with halogen substituents, such as chlorine, provides reactive sites for cross-coupling reactions to introduce various aryl groups, thereby modulating the electronic structure. nih.gov This strategy allows for the creation of materials with tailored band gaps for specific applications, such as full-color displays. nih.gov

Material ClassStrategy for Band Gap TuningEffect on Band GapApplicationReference
Dithieno[3,2-b:2',3'-d]phospholesExtension of π-conjugation via cross-couplingDecreaseOLEDs nih.gov
Diketopyrrolopyrrole-based polymersIncorporation of thieno[3,2-b]thiophene in the polymer backboneNarrowingOPVs researchgate.net

Thieno[3,2-b]thiophene derivatives have emerged as promising candidates for hole transport materials (HTMs) in energy conversion devices, particularly in perovskite solar cells (PSCs). frontiersin.orgfrontiersin.org An ideal HTM should possess appropriate energy levels for efficient hole extraction from the perovskite layer, high hole mobility for effective charge transport, and good film-forming properties.

Researchers have designed and synthesized novel π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine. frontiersin.orgresearchgate.net These materials were utilized as HTMs in p-i-n architecture perovskite solar cells, achieving a power conversion efficiency of up to 5.20%. frontiersin.orgresearchgate.net The study demonstrated that the introduction of the thieno[3,2-b]thiophene core is a promising strategy for developing high-performance HTMs. frontiersin.orgresearchgate.net Similarly, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives, which feature a fused thieno[3,2-b]thiophene system, have been developed as HTMs for PSCs, leading to efficiencies of over 18%. rsc.org

HTM Compound ClassDevicePower Conversion Efficiency (PCE)Reference
Thieno[3,2-b]thiophene and TPA(OMe)₂-based materialsPerovskite Solar Cell5.20% frontiersin.orgresearchgate.net
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivativesPerovskite Solar Cell> 18% rsc.org
Star-shaped materials with Indeno[1,2-b]thiophene corePerovskite Solar Cell13.2% rsc.org

Polymer Chemistry and Conjugated Polymer Development

The rigid, planar, and electron-rich structure of the thieno[3,2-b]thiophene unit makes it a highly valuable building block in the synthesis of conjugated polymers. Its incorporation into polymer backbones significantly influences the material's electronic, optical, and morphological properties, making it a key component in the development of advanced materials for organic electronics.

Utilization as Monomers in Polymerization Reactions (e.g., Stille Polymerization)

This compound and its derivatives are versatile monomers for creating conjugated polymers through various cross-coupling reactions. The Stille coupling reaction, which involves the palladium-catalyzed reaction between an organostannane and an organic halide, is a particularly effective method for this purpose. wiley-vch.de This reaction is widely used due to its tolerance of various functional groups and high yields. wiley-vch.de

For instance, polymers based on thiophene-armed triazine and different thieno[3,2-b]thiophene derivatives have been successfully synthesized via the Stille coupling reaction. rsc.org This method allows for the systematic extension of the polymer's conjugation length by incorporating progressively larger fused thiophene (B33073) units, which in turn tunes the resulting polymer's properties. rsc.org The general scheme for such a polymerization involves reacting a distannylated monomer with a dihalogenated monomer in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. wiley-vch.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight polymers, which is often necessary for optimal device performance. wiley-vch.de

Incorporation into Donor-Acceptor (D-A) Type Copolymers

The development of donor-acceptor (D-A) copolymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, is a cornerstone of modern organic electronics. The thieno[3,2-b]thiophene moiety serves as an excellent electron donor unit. mdpi.com When copolymerized with various acceptor molecules, it allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. rsc.orgrsc.org

This strategy has been employed to create novel D-A polymers for a range of applications. For example, two D-A polymers, PTPP and PTPTD, were synthesized using thieno[3,2-b]thiophene as the donor and benzo[1,2-b:6,5-b′]dithiophene-4,5-dione (BDD) or 7a,11a-Dihydro-3,4-dithia-7,12-diaza[a,c]anthracene (DAT) as the acceptor units. mdpi.com The resulting polymers exhibit tailored electronic properties suitable for specific applications. mdpi.com Similarly, systematic investigations into D-A copolymers have shown that extending the π-bridge of the polymer backbone with units like alkylthieno[3,2-b]thiophene can significantly enhance light absorption and charge transport properties. rsc.org

Table 1: Properties of Donor-Acceptor Polymers Incorporating Thieno[3,2-b]thiophene

PolymerDonor UnitAcceptor UnitEg (eV)HOMO (eV)LUMO (eV)Source
PTT-1Thiophene-armed triazineThiophene (Th)1.92-5.48-3.56 rsc.org
PTT-2Thiophene-armed triazineThieno[3,2-b]thiophene (TT)1.83-5.38-3.55 rsc.org
PTT-3Thiophene-armed triazineDithieno[3,2-b:2′,3′-d]thiophene (DTT)1.65-5.31-3.63 rsc.org
PTT-4Thiophene-armed triazineThieno[2′,3':4,5]thieno[3,2-b]thieno[2,3-d]thiophene (TTTT)1.59-5.18-3.59 rsc.org
PTPTDThieno[3,2-b]thiophene (BTh)Benzo[1,2-b:6,5-b′]dithiophene-4,5-dione (BDD)Smaller than PTPPHigher than PTPPN/A mdpi.com

Influence of the Thienothiophene Unit on Polymer Crystallinity, Morphology, and Electronic Performance

The inclusion of the thieno[3,2-b]thiophene unit has a profound impact on the physical and electronic characteristics of the resulting polymers. Its rigid and planar structure promotes strong π-π intermolecular interactions, which facilitates the self-assembly of polymer chains into ordered, crystalline domains. rsc.org This high degree of crystalline order is critical for efficient charge transport. rsc.org

For example, poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) is a model semicrystalline semiconducting polymer known for its high charge carrier mobility, which is directly linked to its well-ordered microstructure. rsc.org The kinetics of the crystallization process can severely impact the solid-state morphology and, consequently, the electrical properties of PBTTT films. rsc.org Research has shown that replacing a standard thiophene unit with a thieno[3,2-b]thiophene unit in the backbone of D-A copolymers can lead to significant changes in optical, electrochemical, and morphological properties. researchgate.net This substitution can increase the absorption coefficient and hole mobility, leading to improved device performance in applications like organic solar cells. researchgate.net The enhanced planarity and extended conjugation provided by the thienothiophene unit are key factors in these improvements. rsc.orgrsc.org

Electropolymerization Studies for Film Fabrication

Electropolymerization is a powerful technique for fabricating thin polymer films directly onto conductive substrates. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters. Thieno[3,2-b]thiophene and its derivatives can be readily electropolymerized to form stable, cross-linked conjugated polymer films. rsc.orgnih.gov

The process typically involves applying a potential to a solution containing the monomer, causing it to oxidize and polymerize on the electrode surface. nih.gov Studies on derivatives like 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) have demonstrated that electrochemically prepared films exhibit distinct spectroelectrochemical properties, meaning their optical characteristics change upon electrochemical doping and de-doping. nih.gov However, the direct electropolymerization of some monomers, such as 3,6-dimethoxythieno[3,2-b]thiophene, can result in films with poor electrochemical activity due to an unfavorable microstructure. nih.gov To overcome this, electrochemical copolymerization with other monomers can be employed to tailor the microstructure and enhance the electrochemical performance of the resulting films. nih.gov

Energy Storage Materials

The unique electronic properties of polymers derived from this compound also make them promising candidates for energy storage applications, particularly as active components in the electrodes of rechargeable batteries.

Investigation as Active Components in Rechargeable Battery Electrodes (e.g., Lithium-Ion Batteries)

Conjugated organic polymers are attractive for battery electrodes due to their light weight, mechanical flexibility, and the tunability of their chemical structures. mdpi.com However, their inherently poor electronic conductivity can be a limitation. mdpi.com Thieno[3,2-b]thiophene-based D-A polymers have been investigated as anode materials for lithium-ion batteries (LIBs) to address this challenge. mdpi.com

In one study, two D-A polymers, PTPP@AC and PTPTD@AC, were prepared as composites with activated carbon (AC) and tested as LIB anodes. mdpi.com The PTPTD@AC composite demonstrated a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹. mdpi.com It also showed excellent long-term cycling performance, retaining a capacity of 146.6 mAh g⁻¹ after 1000 cycles at 0.5 A g⁻¹. mdpi.com The superior performance was attributed to the polymer's favorable HOMO energy level and smaller band gap. mdpi.com Another approach involves using thieno[3,2-b]thiophene-containing conjugated microporous polymers as a precursor to synthesize sulfur-doped hard carbon, which displayed an initial specific charge capacity of 871.3 mAh g⁻¹ at a current density of 100 mA g⁻¹. researchgate.net

Table 2: Performance of Thieno[3,2-b]thiophene-Based Materials in Battery Electrodes

MaterialBattery TypeRoleKey Performance MetricSource
PTPTD@ACLithium-IonAnode247.3 mAh g⁻¹ after 300 cycles (at 0.1 A g⁻¹) mdpi.com
TT-SHCLithium-IonAnodeInitial capacity of 871.3 mAh g⁻¹ (at 100 mA g⁻¹) researchgate.net
PTT-2@CLithium-IonAnodeSpecific capacity of 671 mAh g⁻¹ (at 100 mA g⁻¹) rsc.org
PTT-3@CLithium-IonAnodeSpecific capacity of 707 mAh g⁻¹ (at 100 mA g⁻¹) rsc.org
PTT-4@CLithium-IonAnodeSpecific capacity of 772 mAh g⁻¹ (at 100 mA g⁻¹) rsc.org
STTDCSodium-IonElectrode430 mAh g⁻¹ (at 50 mA g⁻¹)

Exploration of 2 Chlorothieno 3,2 B Thiophene Scaffolds in Medicinal Chemistry Research

Scaffold Design Principles for Novel Thienothiophene-Based Bioactive Compounds

The design of new drugs based on the thienothiophene core often employs the "scaffold hopping" strategy. This approach involves replacing a core molecular structure with a different one, like a thienothiophene, while retaining similar biological activity. researchgate.net The goal is to discover structurally novel compounds with improved properties. researchgate.net The thiophene (B33073) ring system is particularly attractive for this purpose; its aromaticity and planarity can enhance binding to biological receptors, and its structure allows for specific functionalization, which can improve both selectivity and potency.

Thiophene derivatives are considered bio-isosteres of purines, meaning they have similar shapes and electronic properties, which allows them to interact with biological targets in a comparable manner. The presence of functional groups such as carboxylic acids, esters, amines, and amides on the thiophene scaffold has been frequently linked to significant biological activity, highlighting the importance of these groups for molecular recognition by targets like enzymes. tocris.comnih.gov By systematically modifying the substituents on the thienothiophene ring, medicinal chemists can fine-tune the pharmacological profile of a compound to achieve desired therapeutic effects.

Investigations into Specific Biological Targets and Molecular Mechanisms

Research into derivatives of the thieno[3,2-b]thiophene (B52689) scaffold has revealed interactions with a wide array of biological targets, leading to potential therapeutic applications in various disease areas.

Molecular docking is a computational technique used to predict how a molecule (ligand) will bind to the active site of a target protein, such as an enzyme. researchgate.net This method has been extensively used to study thienothiophene derivatives. For instance, docking studies of benzothieno[3,2-d]pyrimidine derivatives, which contain a thienothiophene core, were performed to understand their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov These simulations showed that specific amino acid residues like Gln-192 and His-90 are crucial for stabilizing the ligand within the enzyme's active site. nih.gov

In other research, various thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated as potential inhibitors of enzymes crucial for the survival of bacteria and fungi. researchgate.net Molecular docking simulations were used to model the interactions of these compounds with target proteins, including dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli. The results indicated that the compounds exhibited strong hydrogen bonding and hydrophobic interactions with key residues in the active sites of these enzymes, explaining their observed antimicrobial activity. researchgate.net

Certain polycyclic aromatic molecules can insert themselves between the base pairs of a DNA double helix, a process known as intercalation. This interaction can interfere with DNA replication and transcription, making DNA intercalators a subject of interest in cancer research. Studies have shown that compounds incorporating a thienothiophene framework can act as DNA intercalators.

For example, a synthesized derivative, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), was identified as a novel DNA intercalator. Research on naphtho[2,1-b]thiophene-4-carboxamide derivatives also demonstrated their ability to bind to calf thymus DNA via intercalation, with the binding affinity being influenced by the substituents on the aromatic ring system. More recently, far-red fluorescent probes built upon a thieno[3,2-b]thiophene core have been developed as high-affinity reporters for DNA aptamers, further highlighting the strong interaction potential between this scaffold and nucleic acids. The primary forces stabilizing such intercalation complexes are hydrophobic and van der Waals interactions between the ligand and the DNA base pairs.

The reverse transcriptase (RT) enzyme is essential for the replication of the Human Immunodeficiency Virus (HIV-1). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on this enzyme, inhibiting its function. The development of new NNRTIs is crucial to combat the emergence of drug-resistant viral strains.

Medicinal chemistry efforts have identified the thiophene[3,2-d]pyrimidine scaffold as a promising core for developing potent NNRTIs. A series of these derivatives were designed to interact with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 RT. Several of these compounds demonstrated excellent potency against wild-type HIV-1 and, importantly, against key drug-resistant mutant strains such as K103N and E138K. For instance, certain sulfonamide-containing derivatives showed activity in the single-digit nanomolar range. These findings confirm that these compounds act as classical NNRTIs and provide a strong foundation for designing next-generation inhibitors with improved efficacy against resistant HIV variants.

CompoundTarget StrainEC50 (µM)Reference CompoundEC50 (µM) of ReferenceSource
Sulfonamide 9aK103N mutant HIV-10.032N/AN/A
Sulfonamide 9aE138K mutant HIV-10.035N/AN/A
Sulfonamide 9dK103N mutant HIV-10.070N/AN/A
Sulfonamide 9dE138K mutant HIV-10.045N/AN/A
Compound 5kK103N mutant HIV-10.031Efavirenz (EFV)0.132
Compound 5kE138K mutant HIV-10.094Nevirapine (NVP)0.181

Inflammation is a complex biological process that, when chronic, contributes to numerous diseases. nih.gov Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. tocris.comnih.gov Research has focused on elucidating the mechanisms behind these effects. A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. nih.gov

Studies on thiophene derivatives have shown their ability to modulate the expression of pro-inflammatory cytokines. For example, certain methoxy-substituted thiophene compounds were found to negatively regulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). Furthermore, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been specifically investigated as potential anti-inflammatory agents. The anti-inflammatory activity is often linked to the presence of specific functional groups on the thiophene ring, such as carboxylic acids, amides, and methoxy (B1213986) groups, which facilitate recognition and binding to biological targets like COX enzymes. tocris.comnih.gov

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is modulated by metabotropic glutamate receptors (mGluRs). These receptors are promising therapeutic targets for a range of neurological and psychiatric disorders. tocris.com The mGluR family is divided into three groups, with Group I (including mGluR1 and mGluR5) being of particular interest.

A scaffold-hopping approach has been used to discover novel negative allosteric modulators (NAMs) of the mGluR5 receptor. This research led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a highly effective core structure. Compounds based on this scaffold were found to be potent mGluR5 NAMs, demonstrating the utility of the thienopyridine core, a close structural analog of thienothiophene, in designing molecules that can modulate neurological targets. The ability of mGluR antagonists to influence cognitive function and their potential as novel antidepressants underscores the importance of developing new chemical entities that can selectively target these receptors. tocris.com

Structure-Activity Relationship (SAR) Studies of Functionalized Thienothiophene Derivatives

The thieno[3,2-b]thiophene scaffold serves as a crucial pharmacophore in the design of novel therapeutic agents, particularly in oncology. Structure-activity relationship (SAR) studies are instrumental in elucidating the chemical features necessary for potent biological activity. Research has shown that modifications to the thieno[3,2-b]thiophene core can significantly influence the efficacy and selectivity of its derivatives as anticancer agents.

In the development of inhibitors targeting protein kinases, which are often implicated in cancer progression, the thienopyrimidine core, a bio-isostere of purine, has been a key focus. nih.gov SAR studies on these fused heterocyclic systems reveal that the nature and position of substituents are critical for activity. For instance, in a series of 2-aryl-3-anilinobenzo[b]thiophene derivatives, modifications were made to the aryl group at the 2-position. It was observed that small substituents, such as a fluorine atom or a methyl group in the para-position of the 2-phenyl ring, resulted in only a slight reduction in antiproliferative activity compared to the unsubstituted analog. nih.govunife.it Specifically, compounds with a phenyl or a para-fluorophenyl group at this position demonstrated the most potent antiproliferative effects. nih.govunife.it This suggests that while the core scaffold is essential for activity, the steric and electronic properties of the substituents at the 2-position play a key role in modulating the compound's interaction with its biological target.

Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) have been employed to further refine the understanding of these structural requirements. mdpi.com Analyses using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) on thieno-pyrimidine derivatives have helped identify key structural features for inhibitory activity against breast cancer cells. mdpi.com These models highlight the importance of steric and electrostatic fields, providing valuable insights for the future design and optimization of more potent inhibitors based on the thienothiophene scaffold. mdpi.com The sulfur atom within the thiophene ring itself is considered a key feature, as it can enhance drug-receptor interactions through hydrogen bonding. nih.gov The thiophene core is often used as a bio-isosteric replacement for a monosubstituted phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

In Vitro Studies on Cancer Cell Lines for Growth Inhibition and Selectivity

The anticancer potential of novel compounds derived from the thieno[3,2-b]thiophene scaffold is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for determining the growth inhibitory effects of the compounds and their selectivity towards cancer cells over normal cells. A variety of thienothiophene derivatives have demonstrated significant antiproliferative activity across multiple cancer types.

For example, a series of synthesized thiophene derivatives showed dose-dependent growth inhibition against several human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). ekb.eg Similarly, other studies have reported the cytotoxicity of functionalized thienopyrimidine derivatives against liver (HepG2) and prostate (PC-3) cancer cell lines, with some compounds showing high activity. semanticscholar.org One chloro-substituted derivative, in particular, was identified as the most potent in this series against both HepG2 and PC-3 cells. semanticscholar.org

Further investigations into thieno[2,3-b]thiophene derivatives revealed potent activity against MCF-7 and A549 (lung carcinoma) cell lines, with some compounds being significantly more active than the standard reference drug, erlotinib. nih.gov The growth inhibitory effects of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have also been assessed against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com Several of these compounds exhibited notable growth inhibition in the cancer cell lines with minimal effect on non-tumorigenic mammary epithelial cells, indicating a degree of selectivity. mdpi.com

The tables below summarize the in vitro growth inhibitory activities of selected functionalized thienothiophene derivatives against various cancer cell lines, typically reported as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Cytotoxicity of Thienopyrrole and Pyrrolothienopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
3b HepG2 (Liver)3.105
PC-3 (Prostate)2.15
4c HepG2 (Liver)3.023
PC-3 (Prostate)3.12
Doxorubicin (Reference)HepG2 (Liver)4.48
PC-3 (Prostate)3.56
Data sourced from a study on fused thiophene derivatives as VEGFR-2/AKT dual inhibitors. semanticscholar.org

Table 2: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine (B153573) Derivatives against Breast Cancer (MCF-7)

CompoundIC50 (µM)
9 27.83
10 34.64
11 37.78
12 29.22
13 22.52
14 22.12
Doxorubicin (Reference)30.40
Data from a study evaluating novel thieno[2,3-d]pyrimidine derivatives for anti-breast cancer activity. alliedacademies.org

Table 3: Growth Inhibition (GI50) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

CompoundCancer Cell LineGI50 (µM)
2e MDA-MB-231 (TNBC)13
MDA-MB-468 (TNBC)>50
2f MDA-MB-231 (TNBC)27
MDA-MB-468 (TNBC)29
2g MDA-MB-231 (TNBC)27
MDA-MB-468 (TNBC)30
Data from a study evaluating thieno[3,2-b]pyridine (B153574) derivatives against triple-negative breast cancer cell lines. mdpi.com

These in vitro findings underscore the potential of the thienothiophene scaffold as a foundation for developing novel and effective anticancer agents. The observed growth inhibition across a range of cancer cell lines provides a strong rationale for further preclinical development of lead compounds.

Future Research Directions and Outlook for 2 Chlorothieno 3,2 B Thiophene

Development of Novel and Sustainable Synthetic Methodologies for 2-Chlorothieno[3,2-b]thiophene

While methods for synthesizing the thieno[3,2-b]thiophene (B52689) core exist, future research will increasingly focus on developing more sustainable, efficient, and scalable synthetic routes. researchgate.netmdpi.com The current reliance on multi-step procedures often involves harsh reagents and generates significant waste. The development of green chemistry approaches is paramount for the environmentally benign production of this compound and its derivatives.

Key research objectives in this area include:

C-H Activation/Halogenation: Direct, late-stage C-H chlorination of the parent thieno[3,2-b]thiophene scaffold offers a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials.

Flow Chemistry: The transition from batch to continuous flow synthesis can enhance reaction efficiency, improve safety, and allow for easier scalability. This is particularly relevant for industrial-scale production.

Alternative Energy Sources: Investigating the use of microwave-assisted or photochemical methods could accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Table 1: Comparison of Synthetic Methodology Goals
Methodology FocusCurrent Approach (General)Future Research GoalPotential Impact
EfficiencyMulti-step batch processesOne-pot, continuous flow synthesisReduced cost, time, and waste
SustainabilityUse of stoichiometric, harsh reagentsCatalytic C-H activation, greener solventsMinimized environmental footprint
ScalabilityLimited by batch reactor sizeSeamless transition to flow chemistryFacilitates industrial production

Advanced Functionalization Strategies for Tailored Material and Biological Performance

The chlorine atom on the this compound ring is a versatile synthetic handle, making the compound an ideal starting point for creating a diverse library of derivatives. Future research will heavily concentrate on leveraging this reactivity through advanced cross-coupling reactions to introduce a wide array of functional groups. This functionalization is key to fine-tuning the electronic, optical, and biological properties of the resulting molecules.

Promising avenues for advanced functionalization include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira coupling will remain central for introducing aryl, heteroaryl, and alkynyl groups. nih.gov Future work will aim to develop more robust catalysts that are effective under milder conditions and with a broader substrate scope.

Direct Arylation: As a more atom-economical alternative to traditional cross-coupling, direct C-H arylation methods that bypass the need for organometallic reagents are a key area for development.

Introduction of Donor/Acceptor Moieties: The strategic attachment of electron-donating (e.g., triphenylamine) or electron-withdrawing (e.g., cyano, boron-based) groups allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels. beilstein-journals.org This is critical for designing materials for specific electronic applications. mdpi.com

Integration of this compound into Emerging Technologies in Organic Electronics

Derivatives of thieno[3,2-b]thiophene are already recognized as high-performance materials in organic electronics. mdpi.comresearchgate.net The ability to systematically modify the this compound core will drive the development of next-generation devices with enhanced performance and stability.

Future applications in this domain will focus on:

Organic Field-Effect Transistors (OFETs): Functionalization to promote planar molecular structures and strong intermolecular π-π stacking is crucial for achieving high charge carrier mobility. nist.gov Research will target the synthesis of novel semiconductors derived from this compound for flexible and transparent electronics.

Organic Light-Emitting Diodes (OLEDs): By incorporating fluorescent or phosphorescent moieties, derivatives can be designed as efficient emitters for display and lighting technologies. beilstein-journals.orgresearchgate.net Tailoring the electronic properties can lead to materials with specific emission colors and high quantum efficiencies.

Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers or small-molecule acceptors, thieno[3,2-b]thiophene derivatives are vital for light harvesting in solar cells. mdpi.comacs.org Future work will involve creating derivatives with tailored absorption spectra to capture a broader range of the solar spectrum, thereby increasing power conversion efficiencies.

Table 2: Targeted Properties for Organic Electronic Devices
DeviceKey Material PropertyRole of this compound Derivative
OFETsHigh Charge Carrier MobilityForms the semiconducting channel; functional groups influence molecular packing and stability.
OLEDsHigh Photoluminescence Quantum YieldActs as the core of the light-emitting molecule or as a host material.
OPVsBroad Light Absorption, Appropriate Energy LevelsServes as an electron-rich building block in donor or acceptor materials for the active layer.

Computational-Aided Design and High-Throughput Screening for Targeted Applications

The synthesis and testing of new materials is a resource-intensive process. The integration of computational chemistry and machine learning will accelerate the discovery of novel, high-performance materials derived from this compound. researchgate.net

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are essential for predicting the geometric and electronic properties (e.g., HOMO/LUMO energies, band gaps) of virtual compounds before they are synthesized. mdpi.comresearchgate.net This allows researchers to prioritize the most promising candidates for experimental investigation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solid-state packing and morphology of thin films, which are critical for understanding and predicting charge transport properties in devices.

High-Throughput Virtual Screening (HTVS): By creating large virtual libraries of potential derivatives of this compound, researchers can use computational tools to rapidly screen for candidates with specific desired properties (e.g., a specific band gap for an OPV application). researchgate.netmdpi.com This significantly narrows the search space for experimental synthesis.

Synergistic Research Across Materials Science and Medicinal Chemistry for Multifunctional Applications

The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Thienothiophene derivatives have also been explored for various biological activities, including as enzyme inhibitors and anti-inflammatory agents. researchgate.netnih.govnih.gov A compelling future direction is the convergence of materials science and medicinal chemistry to create multifunctional systems based on the this compound scaffold.

This synergistic approach could lead to:

Bio-organic Electronics: The development of organic sensors for detecting specific biological molecules. The thienothiophene core would provide the semiconductor function, while specific functional groups introduced via the chloro-position would provide selective binding to biological targets.

Theranostic Materials: Creating molecules that combine a therapeutic action with a diagnostic signal. For instance, a fluorescent derivative of this compound could be designed to bind to a specific cancer cell type, allowing for simultaneous imaging and therapy.

Smart Drug Delivery Systems: Integrating electronically active thienothiophene derivatives into polymers or nanoparticles could enable the controlled release of a drug in response to an external electronic stimulus.

This cross-disciplinary approach promises to expand the application scope of this compound far beyond its current use, paving the way for innovative solutions in healthcare and diagnostics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chlorothieno[3,2-b]thiophene, and how do reaction conditions influence yield?

  • Answer : Two primary methods are widely used:

  • FeCl₃ oxidative annulation : Reacting tetraarylthieno[3,2-b]thiophene precursors with FeCl₃ under reflux yields chlorinated derivatives (e.g., 30–45% yields for compounds 5a/5b). Critical parameters include temperature control (80–100°C) and stoichiometric FeCl₃ to prevent over-oxidation .
  • Direct arylation via palladium catalysis : Using Pd(OAc)₂/XPhos as a catalyst system with aryl bromides enables regioselective functionalization at the α-C positions. Optimized conditions (120°C, 24–48 hours) achieve mono- to tetra-arylated products (up to 25% yield for tetra-arylated derivatives) .
    • Key consideration : Solvent choice (e.g., DMA vs. toluene) significantly impacts reaction efficiency and regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

  • Answer : Multi-modal characterization is required:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify chlorine-induced deshielding effects (e.g., C-2 chlorination shifts aromatic protons downfield by 0.3–0.5 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₆H₃ClS₂ requires resolution >30,000) .
  • X-ray crystallography : Resolves planar thienothiophene core geometry and bond-length alternation (data available for analogs like 3,6-dibromothieno[3,2-b]thiophene) .

Q. Why is this compound a promising building block for organic electronics?

  • Answer : Its planar, electron-rich structure enhances π-conjugation and charge-carrier mobility. Key properties include:

  • Extended conjugation : Chlorine at the β-position activates α-C–H bonds for cross-coupling, enabling tailored electronic properties .
  • Air stability : Unlike non-chlorinated analogs, the chlorine substituent reduces oxidation susceptibility, critical for device longevity .
  • Interchain interactions : S···S contacts improve thin-film crystallinity in organic semiconductors .

Advanced Research Questions

Q. How can regioselectivity be controlled during palladium-catalyzed arylation of this compound?

  • Answer : Regioselectivity depends on substituent electronic effects:

  • Electron-withdrawing groups (EWGs) : Direct arylation occurs sequentially at C-3 > C-5 > C-6 due to enhanced α-C–H bond acidity .
  • Steric effects : Bulky aryl groups (e.g., 2,4,6-triisopropylphenyl) favor C-5 functionalization to minimize steric clash .
  • Catalyst tuning : Phosphine-free conditions (e.g., Pd(OAc)₂/XPhos) improve selectivity for mono-arylation .

Q. How do conflicting reports on reactivity in FeCl₃ vs. AuCl-catalyzed syntheses inform mechanistic understanding?

  • Answer : Contradictions arise from differing catalyst roles:

  • FeCl₃ : Acts as a Lewis acid and oxidant, promoting radical-mediated cyclization. Over-oxidation can lead to byproducts like sulfoxides .
  • AuCl : Facilitates electrophilic cyclization via π-activation of alkynes, minimizing side reactions. This method is preferred for halogenated derivatives (e.g., 4,7-dibromobenzo[b]thiophene synthesis) .
    • Resolution : Mechanistic studies (e.g., radical trapping experiments) and <sup>18</sup>O isotope labeling clarify pathway dominance under specific conditions .

Q. What strategies optimize direct arylation polymerization (DArP) using this compound monomers?

  • Answer : Key optimizations include:

  • Monomer design : β-Chlorination (e.g., 3,6-dichloro substitution) increases α-C–H bond reactivity by 30–50%, reducing polymerization temperature .
  • Catalyst loading : Low Pd concentrations (0.5–1 mol%) minimize metal contamination in polymers .
  • Solvent systems : Mixed solvents (e.g., THF/DMF) balance monomer solubility and catalyst activity .

Q. How does thermal stability of this compound derivatives compare to non-chlorinated analogs?

  • Answer : Chlorination improves stability:

  • Thermogravimetric analysis (TGA) : Derivatives like 3,6-dichlorothieno[3,2-b]thiophene show decomposition onset at 280–300°C vs. 220–240°C for non-chlorinated analogs .
  • Kinetic stability : Chlorine’s electron-withdrawing effect reduces HOMO energy, lowering oxidation rates (confirmed via cyclic voltammetry) .

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